molecular formula C12H11NO2 B1622167 2-(2-Naphthyloxy)acetamide CAS No. 35368-77-5

2-(2-Naphthyloxy)acetamide

Cat. No. B1622167
CAS RN: 35368-77-5
M. Wt: 201.22 g/mol
InChI Key: LFWXXWQECWWZHS-UHFFFAOYSA-N
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Description

2-(2-Naphthyloxy)acetamide is a chemical compound . It belongs to the family of organophosphate compounds. The systematic name for this compound is Acetamide, 2-(2-Naphthalenyloxy)- . The molecular formula for this compound is C12H10O3 .


Molecular Structure Analysis

The molecular weight of 2-(2-Naphthyloxy)acetamide is 202.2060 . The IUPAC Standard InChI for this compound is InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) .

Relevant Papers Several papers were found during the search. One paper discusses the [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates . Another paper discusses the antinociceptive effects of a new sigma-1 receptor antagonist . These papers could provide further insights into the properties and potential applications of 2-(2-Naphthyloxy)acetamide and related compounds.

Scientific Research Applications

  • Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : 2-(2-Naphthyloxy)acetamide and its derivatives have been studied for their potential therapeutic properties . These compounds are of interest in medicinal chemistry for the design and development of new pharmaceutical compounds .
    • Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .
    • Results : The research is ongoing, and the goal is to design an integrated and developing system that portends an era of novel and safe tailored drugs .
  • Synthesis of Phenanthrenes

    • Field : Organic Chemistry
    • Application : 2-(2-Naphthyloxy)acetamide has been used in the non-oxidative [2+2+2] annulation with two alkynoates .
    • Methods : This process is catalyzed by an electron-deficient cationic CpE-rhodium(III) complex and involves the cleavage of adjacent C–H and C–N bonds . The reaction occurs under mild conditions (at 40 °C under air) .
    • Results : The result is the formation of densely substituted phenanthrenes .
  • Antinociceptive Effects

    • Field : Pharmacology
    • Application : 2-(2-Naphthyloxy)acetamide has been studied for its potential antinociceptive (pain-relieving) effects .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Design and Synthesis of Novel Derivatives

    • Field : Medicinal Chemistry
    • Application : A novel derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been designed and synthesized . This is part of ongoing research to design new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
    • Methods : The novel derivative was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • HPLC Analysis

    • Field : Analytical Chemistry
    • Application : 2-(2-Naphthyloxy)acetamide can be analyzed by reverse phase (RP) HPLC method with simple conditions .
    • Methods : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Chemical Diversity of Phenoxy Acetamide
    • Field : Medicinal Chemistry
    • Application : The literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework provides complete information regarding pharmacologically interesting compounds of widely different composition .
    • Methods : Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
    • Results : From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWXXWQECWWZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188859
Record name 2-(2-Naphthyloxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyloxy)acetamide

CAS RN

35368-77-5
Record name 2-(2-Naphthyloxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35368-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyloxyacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035368775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Naphthyloxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-naphthyloxy)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-NAPHTHYLOXYACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB5A873G2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Thamotharan, V Parthasarathi, P Gupta… - … Section E: Structure …, 2003 - scripts.iucr.org
The title compound, C14H15NO2·H2O, is a potential antiamnesic agent. One methyl group of the dimethyl-substituted N atom appears to be disordered over two sites. In the crystal …
Number of citations: 3 scripts.iucr.org
AJ Clark, YSS Al-Faiyz, MJ Broadhurst… - Journal of the …, 2000 - pubs.rsc.org
Activated N-alkyl-O-acyl hydroxamic acid derivatives 21a–t undergo thermal and base catalysed rearrangement to give 2-acyloxyamides 22a–t in good to excellent yields (50–100%). A …
Number of citations: 19 pubs.rsc.org
MZ Mohammed, VN Vyjayanti, CA Laughton… - British journal of …, 2011 - nature.com
Aims: Modulation of DNA base excision repair (BER) has the potential to enhance response to chemotherapy and improve outcomes in tumours such as melanoma and glioma. APE1, a …
Number of citations: 80 www.nature.com
S Thamotharan, V Parthasarathi, P Gupta… - … Section E: Structure …, 2003 - scripts.iucr.org
N-(2-Naphthyloxymethylcarbonyl)pyrrolidine, C16H17NO2, is a potential antiamnesic agent. In the solid state, the pyrrolidine ring adopts an envelope conformation. Except for the atom …
Number of citations: 8 scripts.iucr.org
VR Arava, SR Bandatmakuru - Synthesis, 2013 - thieme-connect.com
Treatment of 2-chloro-N-cyclopropylacetamide with phenols gave the corresponding 2-aryloxy-N-cyclopropylacetamides, which on treatment with a base gave the corresponding N-…
Number of citations: 8 www.thieme-connect.com

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